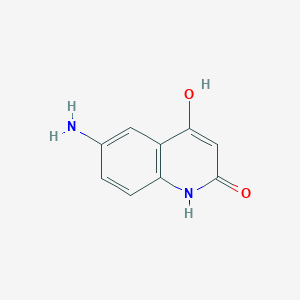
6-Amino-4-hydroxyquinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-4-hydroxyquinolin-2(1H)-one is a heterocyclic compound with the molecular formula C9H8N2O2 and a molecular weight of 176.17 g/mol . This compound is known for its unique structure, which includes an amino group at the 6th position and a hydroxy group at the 4th position on a quinolinone ring. It has garnered interest in various fields due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-4-hydroxyquinolin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with ethyl acetoacetate in the presence of a base, followed by cyclization to form the quinolinone ring . The reaction conditions often include heating and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
6-Amino-4-hydroxyquinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydroquinolinone derivatives.
Substitution: The amino and hydroxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, dihydroquinolinone derivatives, and various substituted quinolinones .
Scientific Research Applications
6-Amino-4-hydroxyquinolin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and antiviral agent.
Medicine: Research is ongoing into its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Amino-4-hydroxyquinolin-2(1H)-one involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is believed to result from the inhibition of bacterial enzymes, while its anticancer properties may be due to the induction of apoptosis in cancer cells . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Methyl 6-Amino-4-hydroxyquinoline-2-carboxylate: This compound has a similar structure but includes a carboxylate group at the 2nd position.
6-Amino-4-hydroxyquinoline: Lacks the ketone group present in 6-Amino-4-hydroxyquinolin-2(1H)-one.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino and hydroxy groups on the quinolinone ring makes it a versatile compound for various applications .
Properties
Molecular Formula |
C9H8N2O2 |
|---|---|
Molecular Weight |
176.17 g/mol |
IUPAC Name |
6-amino-4-hydroxy-1H-quinolin-2-one |
InChI |
InChI=1S/C9H8N2O2/c10-5-1-2-7-6(3-5)8(12)4-9(13)11-7/h1-4H,10H2,(H2,11,12,13) |
InChI Key |
PYVUIEPFAOUBMG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=CC(=O)N2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


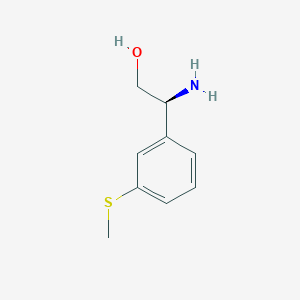
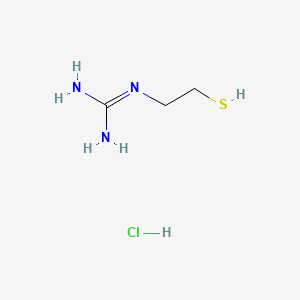
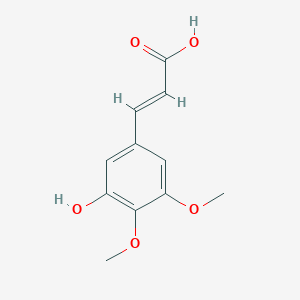
![4-[(methoxyimino)methyl]-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B15047546.png)
![benzyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B15047552.png)
![N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine](/img/structure/B15047560.png)
![1-[1-(2,4-Dichlorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B15047576.png)
![(1S,4S)-2-(4-nitrophenyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B15047582.png)
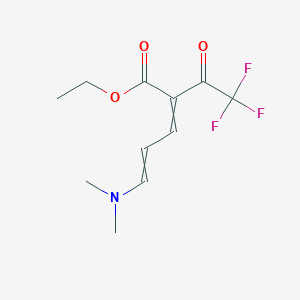
![1-[2-(Benzyloxy)-3-methoxyphenyl]methanamine](/img/structure/B15047587.png)
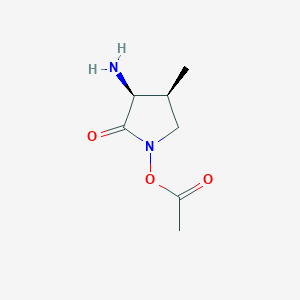
![{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[3-(dimethylamino)propyl]amine](/img/structure/B15047612.png)
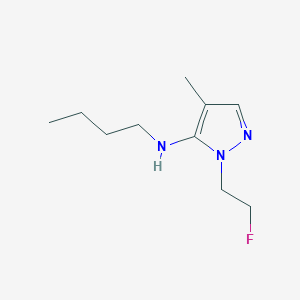
![2-[4-[(Boc-amino)methyl]phenyl]acetamide](/img/structure/B15047619.png)
